

"thiopyrophosphoric acid, tetramethyl ester toxicological profile"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Thiopyrophosphoric acid,
tetramethyl ester

Cat. No.: B1142812

[Get Quote](#)

An In-Depth Technical Guide on the Toxicological Profile of **Thiopyrophosphoric Acid, Tetramethyl Ester**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiopyrophosphoric acid, tetramethyl ester is an organophosphate compound. While data specific to this particular ester is limited in publicly available scientific literature, its structural similarity to other well-studied organophosphates, such as Sulfotep (tetraethyl dithiopyrophosphate), suggests a comparable mechanism of action revolving around the inhibition of acetylcholinesterase. This guide provides a summary of the available toxicological data for the tetramethyl ester and, for comparative purposes, includes information on its tetraethyl analogue.

Chemical Identity

Property	Value
Chemical Name	Thiopyrophosphoric acid, tetramethyl ester
Synonyms	Methyl thiopyrophosphate, Thiodiphosphoric acid tetramethyl ester
CAS Number	51120-35-5, 18764-12-0 [1] [2]
Molecular Formula	C4H12O5P2S2 [1] or C4H12O6P2S [2] [3]
Molecular Weight	266.21 g/mol [1] or 250.15 g/mol [2]

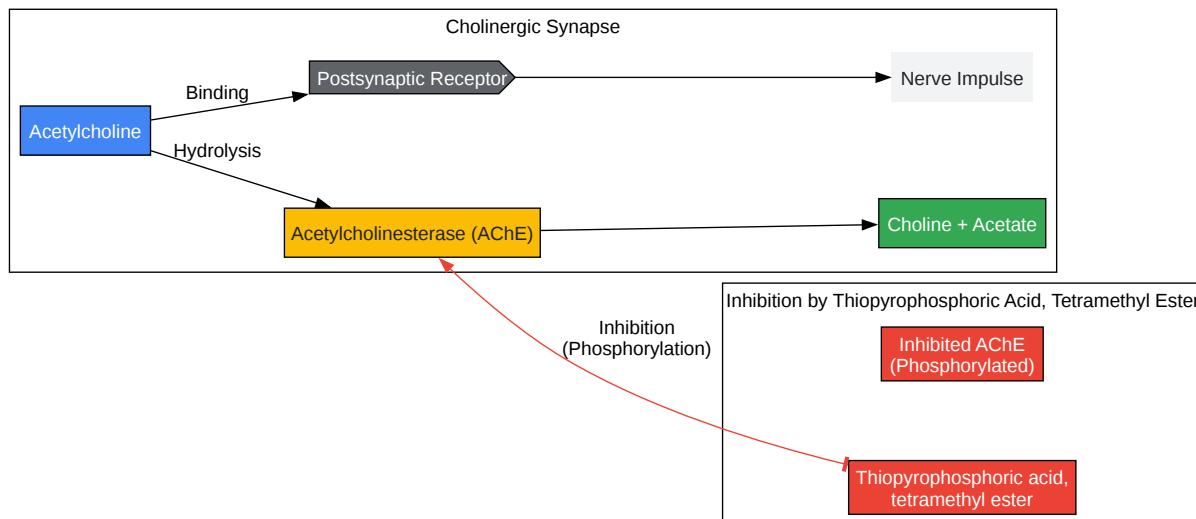
Note: Discrepancies in molecular formula and weight exist across different sources, which may be due to different isomers or related compounds being referenced.

Toxicological Data

The available quantitative toxicological data for **thiopyrophosphoric acid, tetramethyl ester** is sparse. The primary data point found is an acute oral toxicity value in mice.

Quantitative Toxicology: Thiopyrophosphoric Acid, Tetramethyl Ester

Test Type	Route of Exposure	Species	Dose/Duration	Toxic Effects	Reference
LD50	Oral	Rodent - mouse	1500 mg/kg	Details of toxic effects not reported other than lethal dose value	[4]


Comparative Quantitative Toxicology: Sulfotep (Tetraethyl Dithiopyrophosphate)

For context, the following table summarizes acute toxicity data for the closely related and more extensively studied compound, Sulfotep.

Test Type	Route of Exposure	Species	Dose/Duration	Toxic Effects	Reference
LD50	Oral	Rodent - rat	~10 mg/kg	Not specified	[5]
LC50	Inhalation	Rodent - rat	~0.05 mg/L air (4 h)	Not specified	[5]
NOEL (2 yr)	Oral (diet)	Rodent - rat	10 mg/kg diet (0.5 mg/kg/day)	Not specified	[5]

Mechanism of Action

As an organophosphate, **thiopyrophosphoric acid, tetramethyl ester** is presumed to act as a cholinesterase inhibitor.[\[6\]](#)[\[7\]](#) This mechanism involves the phosphorylation of the serine hydroxyl group at the active site of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses and neuromuscular junctions, resulting in overstimulation of cholinergic receptors and subsequent toxic effects.

[Click to download full resolution via product page](#)

Mechanism of Acetylcholinesterase Inhibition.

Experimental Protocols

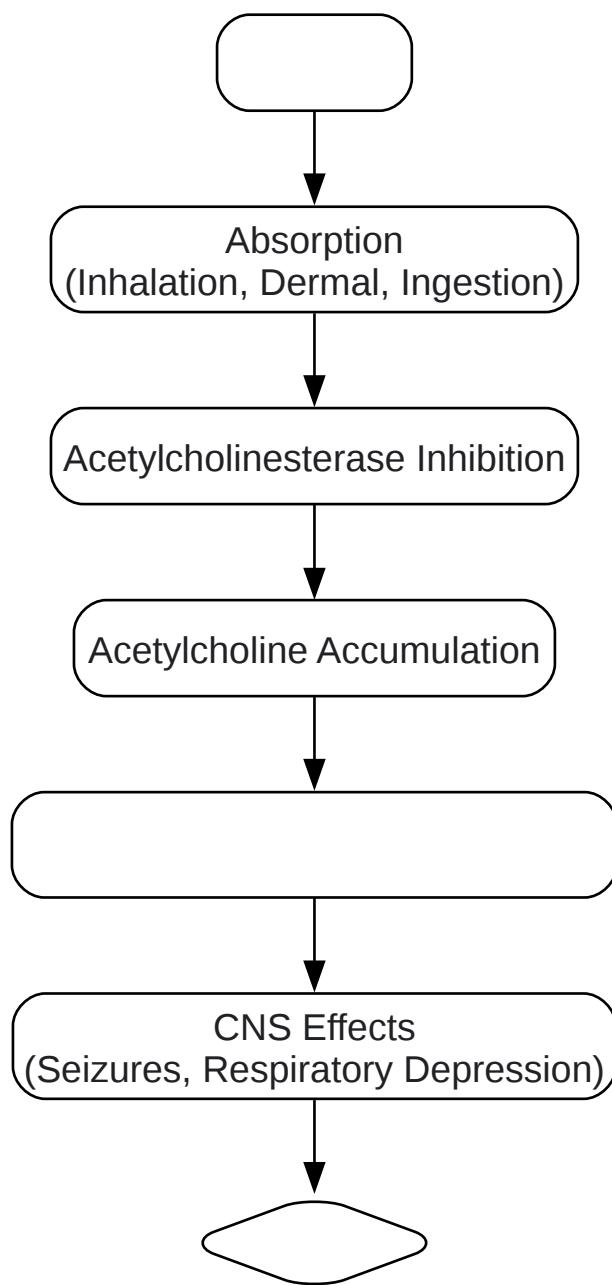
Detailed experimental protocols for the toxicological assessment of **thiopyrophosphoric acid, tetramethyl ester** are not available in the cited literature. However, a general methodology for the reported LD50 test can be inferred.

LD50 (Lethal Dose, 50%) Test - General Protocol

- Objective: To determine the single dose of a substance that will cause the death of 50% of a group of test animals.

- Test Substance: **Thiopyrophosphoric acid, tetramethyl ester.**
- Animal Model: Rodent - mouse.
- Route of Administration: Oral (gavage is a common method for precise dosing).
- Procedure:
 - Multiple groups of mice are administered different doses of the test substance.
 - A control group receives the vehicle (the solvent used to dissolve the substance) only.
 - Animals are observed for a specified period (e.g., 14 days) for signs of toxicity and mortality.
 - The number of deaths at each dose level is recorded.
 - Statistical methods (e.g., probit analysis) are used to calculate the dose that is lethal to 50% of the animals.

Signs and Symptoms of Toxicity (Inferred from Organophosphates)


While specific symptoms for the tetramethyl ester are not documented, exposure to organophosphate cholinesterase inhibitors typically leads to a cholinergic crisis.^{[7][8]} The signs and symptoms can be categorized by their effect on muscarinic and nicotinic receptors.

- Muscarinic Effects (DUMBELS):

- Diarrhea
- Urination
- Miosis (pinpoint pupils)
- Bronchospasm/Bradycardia
- Emesis (vomiting)

- Lacrimation (tearing)
- Salivation/Sweating
- Nicotinic Effects (MTWTF):
 - Muscle cramps
 - Tachycardia
 - Weakness
 - Twitching
 - Fasciculations
- Central Nervous System Effects:
 - Dizziness
 - Headache
 - Convulsions
 - Coma
 - Respiratory depression[8]

The following workflow illustrates the progression from exposure to severe outcomes.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Thiopyrophosphoric acid, tetramethyl ester | 51120-35-5 [chemicalbook.com]
 - 2. dempochem.com [dempochem.com]
 - 3. PubChemLite - 5930-73-4 (C4H12O6P2S) [pubchemlite.lcsb.uni.lu]
 - 4. do.labnovo.com [do.labnovo.com]
 - 5. SULFOTEP | 3689-24-5 [chemicalbook.com]
 - 6. Sulfotep | C8H20O5P2S2 | CID 19395 - PubChem [pubchem.ncbi.nlm.nih.gov]
 - 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
 - 8. ICSC 0985 - SULFOTEP [chemicalsafety.ilo.org]
- To cite this document: BenchChem. ["thiopyrophosphoric acid, tetramethyl ester toxicological profile"]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1142812#thiopyrophosphoric-acid-tetramethyl-ester-toxicological-profile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com